molecular formula C15H17N3OS2 B11286327 N-cyclopentyl-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide

N-cyclopentyl-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B11286327
M. Wt: 319.4 g/mol
InChI Key: GPCNJVGAMYEUDC-UHFFFAOYSA-N
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Description

N-CYCLOPENTYL-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a cyclopentyl group, a thiophene ring, and a pyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPENTYL-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the thiophene and pyridazine intermediates. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis . These reactions often involve the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and various carbonyl compounds .

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPENTYL-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like palladium on carbon for hydrogenation, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the pyridazine ring can produce dihydropyridazine derivatives .

Scientific Research Applications

N-CYCLOPENTYL-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-CYCLOPENTYL-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The thiophene and pyridazine rings can engage in π-π stacking interactions and hydrogen bonding with biological macromolecules, influencing their activity. These interactions can modulate the function of enzymes and receptors, leading to various biological effects .

Properties

Molecular Formula

C15H17N3OS2

Molecular Weight

319.4 g/mol

IUPAC Name

N-cyclopentyl-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide

InChI

InChI=1S/C15H17N3OS2/c19-14(16-11-4-1-2-5-11)10-21-15-8-7-12(17-18-15)13-6-3-9-20-13/h3,6-9,11H,1-2,4-5,10H2,(H,16,19)

InChI Key

GPCNJVGAMYEUDC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CS3

Origin of Product

United States

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